molecular formula C5H4N2S B1278636 3-Aminothiophene-2-carbonitrile CAS No. 56489-05-5

3-Aminothiophene-2-carbonitrile

Cat. No. B1278636
CAS RN: 56489-05-5
M. Wt: 124.17 g/mol
InChI Key: MCAYHCFAVOLZLO-UHFFFAOYSA-N
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Description

Synthesis Analysis

Several methods have been developed for the synthesis of 2-aminothiophene derivatives. A stereoselective synthesis method for trans-isomers of 2-amino-4,5-dihydrothiophene-3-carbonitriles has been proposed, which involves base-catalyzed reactions of phenacyl thiocyanate with 3-(het)aryl-2-cyanoprop-2-enethioamides . Another study describes a green and efficient protocol for the synthesis of densely functionalized 2-aminothiophene derivatives using a one-pot three-component Gewald reaction in an eco-friendly medium of polyethylene glycol 600 under ultrasonication . Additionally, a solvent-free synthesis approach using high-speed vibration milling has been explored, which offers advantages such as short reaction time and simple conditions .

Molecular Structure Analysis

The molecular structure of these compounds has been characterized using various techniques. For instance, the structure of (4R,5S/4S,5R)-2-Amino-5-benzoyl-4-(2-chlorophenyl)-4,5-dihydrothiophene-3-carbonitrile was determined by X-ray diffraction analysis . The crystal structures of related compounds have also been determined, revealing details about the arrangement of atoms and the geometry of the molecules .

Chemical Reactions Analysis

The reactivity of 2-aminothiophene-3-carbonitriles with heterocumulenes has been studied, showing that reactions with phenyl isothiocyanate and thiophosgene lead to the formation of substituted dithienopyrimido pyrimidinethiones and pyrimidinones . These reactions highlight the versatility of 2-aminothiophene-3-carbonitriles in forming complex heterocyclic structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-aminothiophene derivatives are influenced by their molecular structure. The crystal structure analysis provides insights into the stability of these compounds, which is often reinforced by hydrogen bonding and π-π interactions . The environmental friendliness of the synthesis methods, such as the use of polyethylene glycol 600 and solvent-free conditions, also contributes to the overall assessment of these compounds' properties .

Scientific Research Applications

1. Solvent-free synthesis of 2-aminothiophene-3-carbonitrile derivatives

  • Methods of Application: The synthesis involves the reaction of a ketone with an activated nitrile in the presence of elemental sulfur. The reaction is conducted under high-speed vibration milling, with a vibrational frequency of 30 Hz for 30 minutes .
  • Results or Outcomes: The reaction times have been considerably decreased and the product was purified by a short column chromatography .

2. Synthesis of Thiophene Derivatives

  • Summary of Application: Thiophene-based analogs are a potential class of biologically active compounds. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
  • Methods of Application: The synthesis of thiophene derivatives involves heterocyclization of various substrates .
  • Results or Outcomes: Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

3. Pharmaceutical Applications of Methyl-3-Aminothiophene-2-Carboxylate

  • Summary of Application: Methyl-3-aminothiophene-2-carboxylate is a significantly important intermediate in pharmaceutical products such as anti-hypertensives, antitumors, anti-HIV-1 integrase, human cytomegalovirus inhibitors, hepatitis C virus inhibitors, Xa factor inhibitors, antineoplastic PAK4 activase inhibitors, phosphatidylinositol 3-kinase PI3K inhibitors, and antithrombotic activity drugs .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes: The outcomes of these applications are the production of a variety of pharmaceutical products with different therapeutic effects .

4. Corrosion Inhibitors

  • Summary of Application: Thiophene derivatives are utilized in industrial chemistry as corrosion inhibitors .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes: The outcomes of these applications are the production of corrosion inhibitors which are used to protect metal surfaces .

5. Organic Semiconductors

  • Summary of Application: Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes: The outcomes of these applications are the production of organic semiconductors .

6. Organic Light-Emitting Diodes (OLEDs)

  • Summary of Application: Thiophene derivatives are used in the fabrication of organic light-emitting diodes (OLEDs) .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes: The outcomes of these applications are the production of OLEDs .

7. Antioxidant Assessment

  • Summary of Application: Thiophenic derivatives, including 2-Amino-3-Cyanothiophene, have been studied for their antioxidant activities .
  • Methods of Application: The antioxidant activities were investigated using DPPH (2,2-diphenyl-1-picrylhydrazyl) and total ABTS (2,2’-azinobis-[3-ethylbenzthiazoline-6-sulfonic acid]) methods .
  • Results or Outcomes: Compounds derived from 2-Amino-3-Cyanothiophene showed significant antioxidant activities, which can be beneficial in preventing various oxidative diseases .

8. Synthesis of Thiophenic Derivatives

  • Summary of Application: 3-Aminothiophene-2-carbonitrile can be used in the synthesis of various thiophenic derivatives .
  • Methods of Application: The synthesis involves the condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .
  • Results or Outcomes: The outcomes of these applications are the production of a variety of thiophenic derivatives .

9. Green Methodologies for Synthesis

  • Summary of Application: 3-Aminothiophene-2-carbonitrile can be synthesized using green methodologies .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes: The outcomes of these applications are the production of 3-Aminothiophene-2-carbonitrile using environmentally friendly methods .

Safety And Hazards

3-Aminothiophene-2-carbonitrile is considered hazardous. It can cause skin irritation, serious eye damage, and may cause respiratory irritation . It is harmful if swallowed .

Future Directions

Thiophene-based analogs, including 3-Aminothiophene-2-carbonitrile, have been the subject of increasing interest due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

properties

IUPAC Name

3-aminothiophene-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2S/c6-3-5-4(7)1-2-8-5/h1-2H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCAYHCFAVOLZLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60446304
Record name 3-aminothiophene-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60446304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Aminothiophene-2-carbonitrile

CAS RN

56489-05-5
Record name 3-aminothiophene-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60446304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
51
Citations
AK Díaz-García, MI Díez-García, T Lana-Villarreal… - Electrochimica …, 2016 - Elsevier
… Among the different co-monomers, 3-aminothiophene-2-carbonitrile has been explored and it has been demonstrated to be particularly promising [25], [26], [27], [28]. Its introduction into …
Number of citations: 6 www.sciencedirect.com
S Vega, MS Gil - Journal of heterocyclic chemistry, 1991 - Wiley Online Library
… Thus, 3-aminothiophene2-carbonitrile 1 was condensed with 2,5-dimethoxytetrw hydrofuran in the presence of glacial acetic acid, according the method described by Clauson-Kaas …
Number of citations: 11 onlinelibrary.wiley.com
YH Song - Journal of the Korean Chemical Society, 2010 - koreascience.kr
… The compounds 4 were prepared through a series of reaction starting with 3-aminothiophene-2-carbonitrile (1) according to the modified procedure we have previously reported (…
Number of citations: 3 koreascience.kr
YH Song, BS Jo - Journal of Heterocyclic Chemistry, 2009 - hero.epa.gov
… [3,2-b]quinoline (3) and 9-amino-5,6,7,8-tetrahydrothieno[3,2-b]quinolin-5-ol derivatives (4a-g) in good yield by three-step procedures starting from 3-aminothiophene-2-carbonitrile and …
Number of citations: 17 hero.epa.gov
J Zhang, M Zhang, S Lin, X Fu, X Wang - Journal of catalysis, 2014 - Elsevier
… 3-aminothiophene-2-carbonitrile As illustrated in Scheme 1, 3-aminothiophene-2-carbonitrile … and evaporated to dryness to give 3-aminothiophene-2-carbonitrile (4), denoted as ATCN. …
Number of citations: 279 www.sciencedirect.com
AA Abu-Hashem, AAM Abdelgawad… - Mini-Reviews in …, 2022 - ingentaconnect.com
This review describes the synthesis and chemical reactivity of tetrahydrothieno[3,2-b] quinoline derivatives through many reagents such as; 1, 2-dihydropyridine-3-carbonitrile; 1,6-…
Number of citations: 16 www.ingentaconnect.com
M Zhang, J Zhang, Y Chen, X Wang - Journal of Energy Chemistry, 2017 - Elsevier
… Physical characterizations demonstrate that the successful incorporation of 3-aminothiophene-2-carbonitrile (ATCN) aromatic donor in OMCN matrix can efficiently extend the π-…
Number of citations: 6 www.sciencedirect.com
R Gao, Q Liao, F Sun, R Chong, Z Meng… - … and Mesoporous Materials, 2023 - Elsevier
… As a modifier, 3-aminothiophene-2-carbonitrile (ATCN) demonstrated outstanding performance in a series of aromatic monomers [32], and the introduced thiophene ring could act as an …
Number of citations: 0 www.sciencedirect.com
Y Fang, X Fu, X Wang - ACS Materials Letters, 2020 - ACS Publications
… For instance, 3-aminothiophene-2-carbonitrile co-polymerized PCN has driven selective … (36) 3-Aminothiophene-2-carbonitrile is a species of thiophenes, which are strong electron-…
Number of citations: 51 pubs.acs.org
D Sun, R Gao, Q Liao, Z Meng… - ACS Applied Nano …, 2022 - ACS Publications
… (32) used 3-aminothiophene-2-carbonitrile (ATCN) to immobilize the thiophene ring in a network structure of gC 3 N 4 double-shell hollow nanospheres. The resultant catalyst was used …
Number of citations: 4 pubs.acs.org

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